Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and reaction conditions.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves identifying the reactions the compound can undergo, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).Scientific Research Applications
Anticancer Activity
Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate and its derivatives have been studied for their potential anticancer activities. In a study by Abdel-Motaal, Alanzy, and Asem (2020), various heterocycles utilizing thiophene incorporated thioureido substituents were synthesized. These compounds demonstrated potent activity against colon HCT-116 human cancer cell line, indicating their potential as anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).
Antimicrobial and Antifungal Properties
Another application of thiophene derivatives is in antimicrobial and antifungal activities. Prasad et al. (2017) reported that newly synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives exhibited significant antibacterial activity. These findings suggest the potential of thiophene derivatives in developing new antimicrobial agents (Prasad, Angothu, Latha, & Nagulu, 2017).
Application in Dyeing and Polymer Sciences
Thiophene derivatives have also been used in dyeing and polymer sciences. Gafer and Abdel‐Latif (2011) synthesized novel 4-arylazo-3-methylthiophenes, which were applied to polyester fabrics as disperse dyes. These dyes exhibited antibacterial efficacy against both Gram-positive and Gram-negative bacteria, highlighting their utility in the textile industry (Gafer & Abdel‐Latif, 2011).
Potential in Developing β-lactamase Inhibitors
In the field of medicinal chemistry, thiophene derivatives have been explored for their potential as β-lactamase inhibitors. Lange et al. (1985) reported the synthesis of 4-carboxy-7,7-dichloro-2-thiabicyclo[3.2.0]heptan-6-ones, derived from thiophene-3-carboxylic acid, as potential β-lactamase inhibitors (Lange, Savard, Viswanatha, & Dmitrienko, 1985).
Photochromic Applications
In addition, thiophene derivatives have been investigated for their photochromic properties. Shie et al. (2002) described a photochromic system of 4,5-dialkenylthiophenes, synthesized through reactions involving ethyl thiophene-2-carboxylate and aryl ketones. This system demonstrated potential uses in linkage and wavelength tuning, important in materials science (Shie, Yang, Chen, & Fang, 2002).
Safety And Hazards
This involves identifying any hazards associated with the compound, including toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential areas for future research, such as new synthetic methods, applications, or investigations into the compound’s properties.
Please consult with a chemistry professional or academic database for more specific information.
properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-4-(2-chlorophenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S/c1-2-21-15(20)13-10(9-5-3-4-6-11(9)17)8-22-14(13)18-12(19)7-16/h3-6,8H,2,7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUXGYMILPVEBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate |
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